5,6-Difluoro-2-methyl-1,3-benzoxazole
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Overview
Description
5,6-Difluoro-2-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms at positions 5 and 6, along with a methyl group at position 2, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-2-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH₃(CH₂)₅NH₃BiCl₅(III)] under solvent-free conditions at room temperature . This method provides good yields and allows for the recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
5,6-Difluoro-2-methyl-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential biological activities, it is investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluorobenzimidazole: Similar in structure but with different biological activities.
2-Methylbenzoxazole: Lacks the fluorine atoms, resulting in different chemical properties.
5-Fluoro-2-methylbenzoxazole: Contains only one fluorine atom, leading to variations in reactivity and applications.
Uniqueness
5,6-Difluoro-2-methyl-1,3-benzoxazole is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct electronic and steric effects. These modifications enhance its stability, reactivity, and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
5,6-difluoro-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSIQNIDUCTMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2O1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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